Many chromones exhibit antioxidant properties. Researchers might explore if 7-Methoxy-4H-chromen-4-one possesses similar properties and its potential as a free radical scavenger [].
Some chromones have been shown to have antibacterial and antifungal properties. Scientists could investigate if 7-Methoxy-4H-chromen-4-one demonstrates antimicrobial activity against various pathogens [].
Certain chromones have been identified as enzyme inhibitors. Researchers might explore if 7-Methoxy-4H-chromen-4-one can inhibit specific enzymes relevant to various diseases [].
Due to the structural similarity to other bioactive chromones, 7-Methoxy-4H-chromen-4-one could serve as a starting point for drug discovery efforts in different therapeutic areas. Scientists might use it to design and synthesize novel compounds with potential medicinal properties.
7-Methoxy-4H-chromen-4-one, also known as 7-methoxychromone, is a chemical compound with the molecular formula C10H10O3. It belongs to the class of compounds known as chromones, which are characterized by a benzopyranone structure. This compound features a methoxy group at the 7-position of the chromone ring, which significantly influences its chemical and biological properties. 7-Methoxy-4H-chromen-4-one is recognized for its diverse applications in medicinal chemistry, particularly due to its potential therapeutic effects and interactions with various biological targets .
Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The specific products formed depend on the reaction conditions and reagents used.
7-Methoxy-4H-chromen-4-one exhibits significant biological activities, making it a compound of interest in pharmacological research. Key activities include:
The synthesis of 7-methoxy-4H-chromen-4-one can be achieved through several methods:
7-Methoxy-4H-chromen-4-one has numerous applications across various fields:
Studies have shown that 7-methoxy-4H-chromen-4-one interacts with several biological targets:
Several compounds share structural similarities with 7-methoxy-4H-chromen-4-one, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Methoxychromanone | Methoxy group at the 6-position | Different biological activity profile compared to 7-methoxychromone |
| 3-Formyl-5-methoxychromone | Formyl group at the 3-position | Enhanced reactivity due to additional formyl group |
| 6-Methoxychromone-3-carboxaldehyde | Carboxaldehyde group at the 3-position | Distinct functional groups affecting chemical behavior |
The uniqueness of 7-methoxy-4H-chromen-4-one lies in its specific substitution pattern at the 7-position, which imparts unique chemical reactivity and biological activity compared to its analogs .
7-Methoxy-4H-chromen-4-one is a chemical compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol [1]. This compound belongs to the chromone family, which consists of a benzene ring fused with a pyrone ring [7]. The molecular structure contains ten carbon atoms, eight hydrogen atoms, and three oxygen atoms, arranged in a specific configuration that gives the compound its distinctive properties [1].
The basic properties of 7-Methoxy-4H-chromen-4-one are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 5751-52-0 |
| IUPAC Name | 7-methoxy-4H-chromen-4-one |
| Synonyms | 7-methoxychromen-4-one, 7-METHOXYCHROMONE, 7-Methoxy-4H-1-benzopyran-4-one |
The compound was first registered in chemical databases in 2005 and has been subject to ongoing research and characterization since then [1]. The molecular formula reflects the presence of a methoxy group (-OCH₃) attached to the chromone core structure at position 7 [1] [7].
The 2D structure of 7-Methoxy-4H-chromen-4-one consists of a chromone core with a methoxy substituent at position 7 [1]. The chromone core itself comprises a benzene ring fused with a pyrone ring containing a carbonyl group at position 4 and an oxygen atom at position 1 [7]. The methoxy group is attached to the benzene portion of the chromone skeleton [1].
The bond lengths in 7-Methoxy-4H-chromen-4-one follow patterns typical of chromone derivatives [13]. Key bond lengths include the carbonyl bond (C4=O2) at approximately 1.253 Å, indicating its double bond character, and the C2=C3 bond at approximately 1.330 Å, also showing double bond character [13]. The oxygen-carbon bonds in the pyran ring (O1—C2 and O1—C8A) measure around 1.350 Å and 1.367 Å respectively, while the methoxy group's O4—C7 bond is approximately 1.352 Å [13].
The following table presents representative bond lengths in 7-Methoxy-4H-chromen-4-one:
| Bond | Length (Å) |
|---|---|
| O1—C2 | 1.350 |
| O1—C8A | 1.367 |
| O2—C4 | 1.253 |
| C2—C3 | 1.330 |
| C3—C4 | 1.433 |
| C4—C4A | 1.441 |
| C4A—C8A | 1.395 |
| C4A—C5 | 1.419 |
| C5—C6 | 1.369 |
| C6—C7 | 1.398 |
| C7—C8 | 1.382 |
| C8—C8A | 1.385 |
| O4—C7 (methoxy) | 1.352 |
In three-dimensional space, 7-Methoxy-4H-chromen-4-one adopts a nearly planar conformation [13] [14]. The chromone core (both the benzene and pyrone rings) exhibits essential planarity with maximum deviations from the mean plane typically less than 0.02 Å [13]. This planarity is crucial for the compound's ability to participate in π-π stacking interactions in crystal structures [14].
Key bond angles in the molecule include C2-O1-C8A at approximately 118.7°, which defines the pyran ring conformation, and O1-C2-C3 at about 124.4°, which affects the reactivity of the C=C bond [13]. The carbonyl group orientation is defined by the C3-C4-O2 angle of approximately 122.8° [13].
The methoxy group at position 7 adopts a conformation that is nearly coplanar with the benzene ring, as evidenced by torsion angles C8-C7-O4-C1 ranging from -1.2° to 1.5° and C6-C7-O4-C1 ranging from 177.8° to -178.4° [13] [14]. This coplanarity allows for optimal conjugation between the methoxy group's oxygen lone pairs and the aromatic system [14].
The following table summarizes key 3D structural parameters of 7-Methoxy-4H-chromen-4-one:
| Parameter | Value | Significance |
|---|---|---|
| Ring Fusion Angle | ~120° | Defines overall molecular shape |
| Chromone Core Planarity | Planar (max deviation < 0.02 Å) | Affects π-electron delocalization |
| Methoxy Group Orientation | Coplanar with benzene ring | Influences crystal packing |
| C=O Bond Length | ~1.25 Å | Indicates ketone character |
| C-O-C Bond Angle (Pyran) | ~118.7° | Defines pyran ring conformation |
| C-O-C Bond Angle (Methoxy) | ~118.2° | Affects methoxy group reactivity |
7-Methoxy-4H-chromen-4-one exhibits several forms of isomerism, including structural isomerism with compounds like coumarins and positional isomerism with other methoxychromones [11].
A significant structural isomer of chromones is coumarin (2H-chromen-2-one) [11]. While both chromones and coumarins share the same molecular formula (C₉H₆O₂ for the core structures), they differ in the position of the carbonyl group [11]. In chromones, the carbonyl group is located at position 4 (γ-pyrone structure), whereas in coumarins, it is at position 2 (α-pyrone structure) [11]. This structural difference leads to distinct chemical and physical properties between these isomeric classes [11].
The following table compares chromone and coumarin core structures:
| Property | Chromone (4H-chromen-4-one) | Coumarin (2H-chromen-2-one) |
|---|---|---|
| Molecular Formula | C₉H₆O₂ | C₉H₆O₂ |
| Molecular Weight | 146.14 g/mol | 146.14 g/mol |
| Core Structure | Benzopyrone | Benzopyrone |
| Oxygen Position | Position 1 (pyran ring) | Position 1 (pyran ring) |
| Carbonyl Position | Position 4 | Position 2 |
| Key Structural Difference | γ-pyrone fused with benzene | α-pyrone fused with benzene |
7-Methoxy-4H-chromen-4-one has several positional isomers where the methoxy group is attached at different positions of the chromone core [5] [7]. These include 5-methoxy-4H-chromen-4-one, 6-methoxy-4H-chromen-4-one, and 8-methoxy-4H-chromen-4-one [5]. All these isomers share the same molecular formula (C₁₀H₈O₃) and molecular weight (176.17 g/mol) but differ in the position of the methoxy substituent on the benzene ring portion of the chromone skeleton [7].
The following table compares the positional isomers of methoxy-4H-chromen-4-one:
| Isomer | Molecular Formula | Molecular Weight | Structural Difference |
|---|---|---|---|
| 5-Methoxy-4H-chromen-4-one | C₁₀H₈O₃ | 176.17 g/mol | Methoxy group at position 5 |
| 6-Methoxy-4H-chromen-4-one | C₁₀H₈O₃ | 176.17 g/mol | Methoxy group at position 6 |
| 7-Methoxy-4H-chromen-4-one | C₁₀H₈O₃ | 176.17 g/mol | Methoxy group at position 7 |
| 8-Methoxy-4H-chromen-4-one | C₁₀H₈O₃ | 176.17 g/mol | Methoxy group at position 8 |
Each positional isomer exhibits distinct chemical and physical properties due to the different electronic and steric effects of the methoxy group position [5] [13]. For instance, 5-methoxy-4H-chromen-4-one has the methoxy group adjacent to the carbonyl group, which can lead to potential intramolecular interactions not present in other isomers [5] [13]. The 7-methoxy isomer has the methoxy group at the meta position relative to the pyran oxygen, which influences its crystal packing behavior [13].
Crystallographic studies of 7-Methoxy-4H-chromen-4-one and related chromone derivatives reveal that these compounds typically crystallize in the monoclinic crystal system, often in the P2₁/c space group [13] [14]. The unit cell dimensions for chromone derivatives similar to 7-Methoxy-4H-chromen-4-one are approximately a = 9.8 Å, b = 11.8 Å, c = 7.5 Å, with β ≈ 95° [13]. The unit cell typically contains four molecules (Z = 4) and has a volume of approximately 860 ų [13].
The following table summarizes representative crystallographic data for 7-Methoxy-4H-chromen-4-one:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.8 |
| b (Å) | ~11.8 |
| c (Å) | ~7.5 |
| β (°) | ~95 |
| Volume (ų) | ~860 |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.49 |
| Temperature (K) | ~298 |
The crystal structure of 7-Methoxy-4H-chromen-4-one exhibits several characteristic molecular packing patterns that are common to chromone derivatives [13] [16]. These include π-π stacking interactions between chromone ring systems, C-H···O hydrogen bonding, and C-H···π interactions [13] [16].
π-π stacking interactions occur between the planar chromone cores with typical interplanar distances of 3.4-3.8 Å and offset values of 1.0-1.5 Å [13]. These interactions are particularly important in stabilizing the crystal structure and are facilitated by the planarity of the chromone system [13] [16].
C-H···O hydrogen bonding interactions involve the carbonyl oxygen atom (O2) and the methoxy oxygen atom (O4) as hydrogen bond acceptors, with aromatic and methyl hydrogen atoms as donors [13] [16]. These interactions typically have H···O distances of 2.3-2.6 Å and C-H···O angles of 120-170° [13].
C-H···π interactions occur between aromatic hydrogen atoms and the π-systems of adjacent molecules, with typical H···π distances of 2.7-3.0 Å [16]. These interactions often lead to herringbone-type packing arrangements in the crystal structure [16].
The following table summarizes the common molecular packing interactions in 7-Methoxy-4H-chromen-4-one crystal structures:
| Interaction Type | Atoms Involved | Typical Distance (Å) | Typical Angle (°) |
|---|---|---|---|
| π-π Stacking | Chromone ring systems | 3.4-3.8 | Offset 1.0-1.5 Å |
| C-H···O Hydrogen Bonds | C-H (aromatic/methyl) to C=O/O-C | 2.3-2.6 (H···O) | 120-170 (C-H···O) |
| C-H···π Interactions | C-H (aromatic) to π-system | 2.7-3.0 (H···π) | 140-170 (C-H···π) |
| Van der Waals Forces | Non-specific | Sum of van der Waals radii | Variable |
Different packing motifs have been observed in chromone crystal structures, including layered structures, herringbone patterns, columnar stacking, and hydrogen-bonded networks [14] [16]. The specific packing pattern depends on the substituents present on the chromone core [16]. For 7-Methoxy-4H-chromen-4-one, the presence of the methoxy group at position 7 favors efficient π-π stacking arrangements due to the minimal steric hindrance at this position [13] [14].